N-(dibenzo[b,d]furan-3-yl)-4-fluorobenzamide
Overview
Description
N-(dibenzo[b,d]furan-3-yl)-4-fluorobenzamide is a synthetic organic compound that features a dibenzofuran moiety fused with a fluorobenzamide group. Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring . The addition of a fluorobenzamide group enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-4-fluorobenzamide typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through O-arylation of substituted phenols followed by cyclization of diaryl ethers.
Introduction of Fluorobenzamide Group: The fluorobenzamide group can be introduced via a Friedel-Crafts acylation reaction, where dibenzofuran reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The dibenzofuran core is susceptible to electrophilic substitution reactions such as halogenation and nitration.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, to form corresponding amines.
Oxidation: Oxidation reactions can occur at the furan ring, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Amines: Formed through reduction of the amide group.
Quinone Derivatives: Formed through oxidation of the furan ring.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-4-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: The compound inhibits PTP1B, a negative regulator of insulin signaling, thereby enhancing insulin sensitivity and glucose uptake.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the fluorobenzamide group.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: A structurally similar compound with two oxygen atoms in the central ring.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-4-fluorobenzamide is unique due to the presence of both the dibenzofuran core and the fluorobenzamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-dibenzofuran-3-yl-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO2/c20-13-7-5-12(6-8-13)19(22)21-14-9-10-16-15-3-1-2-4-17(15)23-18(16)11-14/h1-11H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQVFKPJQMBCFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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